The Complete Technical Guide to 2-(2-(2-Iodoethoxy)ethoxy)ethanol (Iodo-PEG3-alcohol)
The Complete Technical Guide to 2-(2-(2-Iodoethoxy)ethoxy)ethanol (Iodo-PEG3-alcohol)
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the selection of an optimal linker is as critical as the choice of the active pharmacophores. 2-(2-(2-Iodoethoxy)ethoxy)ethanol , commonly referred to as Iodo-PEG3-alcohol or PEG3-I , is a highly versatile, heterobifunctional polyethylene glycol (PEG) derivative[1][2]. Featuring a highly reactive iodide leaving group at one terminus and a stable, modifiable hydroxyl group at the other, this molecule serves as a fundamental building block for synthesizing Proteolysis Targeting Chimeras (PROTACs)[2].
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental workflows for utilizing Iodo-PEG3-alcohol in advanced drug development.
Physicochemical Properties & Structural Advantages
The architecture of Iodo-PEG3-alcohol (SMILES: OCCOCCOCCI) offers a precise balance of hydrophilicity and reactivity. The three-unit PEG spacer enhances the aqueous solubility of highly lipophilic drug payloads, a common bottleneck in PROTAC development[1].
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | 2-(2-(2-Iodoethoxy)ethoxy)ethanol | [3] |
| Synonyms | Iodo-PEG3-alcohol, PEG3-I, I-PEG3-OH | [1][2] |
| CAS Number | 62573-16-4 | [3][4] |
| Molecular Formula | C₆H₁₃IO₃ | [1][5] |
| Molecular Weight | 260.07 g/mol | [3][5] |
| Appearance | Clear to yellow liquid | [2][6] |
| Boiling Point | 288.5 ± 25.0 °C (Predicted) | [6] |
| Density | 1.660 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa (Hydroxyl) | 14.36 ± 0.10 (Predicted) | [6] |
| Optimal Storage | -20 °C (or 0-8 °C for short term) | [1][6] |
Causality in Storage Conditions: The compound is typically stored at -20 °C in dark, anhydrous conditions[1]. Exposure to light and ambient heat can cause the spontaneous elimination of hydrogen iodide (HI) or the oxidation of iodide to iodine (I₂), which manifests as a darkening of the liquid from pale yellow to deep brown, significantly reducing coupling efficiency.
Chemical Reactivity & Mechanistic Insights
The utility of Iodo-PEG3-alcohol stems from its orthogonal reactivity , allowing chemists to perform sequential, highly controlled conjugations without the need for complex protecting group strategies.
The Iodide Advantage in Sₙ2 Kinetics
The terminal iodide is an exceptional leaving group for bimolecular nucleophilic substitution (Sₙ2) reactions[1]. Because the iodine atom is large and highly polarizable, the carbon-iodine bond is relatively weak and readily broken.
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Why not Chloro- or Bromo-PEGs? While cheaper, chloro- and bromo-PEGs often require harsh heating (e.g., >80 °C) or the addition of catalysts (like NaI for Finkelstein in-situ conversion) to drive the reaction. Iodo-PEG3-alcohol can undergo Sₙ2 displacement by amines, phenols, or thiols at room temperature or under mild heating (40–50 °C). This is critical when conjugating thermally sensitive E3 ligase ligands (e.g., thalidomide derivatives) or complex biological warheads.
Hydroxyl Group Orthogonality
With a predicted pKa of ~14.36[6], the terminal hydroxyl group remains protonated and unreactive during the initial Sₙ2 displacement of the iodide, provided that mild bases (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) are used. Once the iodide is displaced, the hydroxyl group can be activated (e.g., converted to a mesylate, tosylate, or oxidized to a carboxylic acid) to attach the second ligand.
Applications in PROTACs and Targeted Protein Degradation
In PROTAC design, the linker does more than just connect the Protein of Interest (POI) ligand to the E3 ligase ligand; it dictates the conformational flexibility, cell permeability, and ternary complex stability required for ubiquitination. The PEG3 length (approximately 12–14 Ångströms when fully extended) is frequently optimal for bridging the gap between the target protein and the E3 ligase without causing steric clashes.
Schematic of PROTAC-mediated targeted protein degradation utilizing a PEG3 linker.
Experimental Protocols & Workflows
To ensure high-fidelity synthesis, the following protocols represent self-validating systems where the completion of each step can be monitored via LC-MS before proceeding.
Protocol 1: Mild Sₙ2 Alkylation of a Phenolic Ligand
This protocol describes the attachment of Iodo-PEG3-alcohol to a POI ligand containing a free phenol group.
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Preparation: Dissolve 1.0 equivalent of the phenolic ligand in anhydrous N,N-Dimethylformamide (DMF).
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Causality: Anhydrous DMF is strictly required. The presence of water will lead to competitive hydrolysis of the iodo-PEG into a PEG-diol, drastically reducing yield.
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Base Addition: Add 2.0 equivalents of Cesium Carbonate (Cs₂CO₃). Stir for 15 minutes at room temperature.
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Causality: Cs₂CO₃ is chosen over Sodium Hydride (NaH) or Sodium Hydroxide (NaOH). The large cesium cation enhances the nucleophilicity of the phenoxide ion via the "naked anion" effect, while avoiding the deprotonation of the terminal hydroxyl on the PEG linker.
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Linker Addition: Add 1.2 equivalents of Iodo-PEG3-alcohol dropwise.
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Reaction: Stir the mixture at 40 °C for 4–6 hours. Monitor by LC-MS until the starting ligand is consumed.
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Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Activation of the Terminal Hydroxyl (Tosylation)
To attach the second ligand (e.g., an E3 ligase binder), the stable hydroxyl group must be converted into a good leaving group.
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Preparation: Dissolve the intermediate (Ligand1-PEG3-OH) in anhydrous Dichloromethane (DCM).
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Base Addition: Add 3.0 equivalents of Triethylamine (TEA) and cool the reaction flask to 0 °C in an ice bath.
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Causality: Cooling to 0 °C is mandatory to control the exothermic reaction and prevent the formation of unwanted alkyl chlorides (via displacement of the tosylate by chloride ions present in the reaction mixture).
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Activation: Slowly add 1.5 equivalents of p-Toluenesulfonyl chloride (TsCl).
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 2 hours.
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Workup: Wash the DCM layer with saturated aqueous NaHCO₃, then with 1M HCl to remove excess TEA. Dry and concentrate to yield the activated Ligand1-PEG3-OTs, ready for the final conjugation step.
Step-by-step chemical workflow for synthesizing a PROTAC using Iodo-PEG3-alcohol.
Safety, Handling, and Environmental Precautions
As an alkylating agent, Iodo-PEG3-alcohol must be handled with strict adherence to laboratory safety protocols[5].
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Personal Protective Equipment (PPE): Wear chemical impermeable gloves (e.g., nitrile, inspected prior to use), a lab coat, and safety goggles. Handle exclusively within a well-ventilated fume hood[5].
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First Aid Measures: In case of skin contact, immediately wash off with soap and plenty of water. If inhaled, move the victim into fresh air. For eye contact, rinse with pure water for at least 15 minutes and consult a physician[5].
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Disposal: Do not discharge into sewer systems or the environment. Adhered or collected material must be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[5].
Sources
- 1. Iodo-PEG3-alcohol, 62573-16-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 62573-16-4: Ethanol, 2-[2-(2-iodoethoxy)ethoxy]- [cymitquimica.com]
- 4. 2-[2-(2-iodoethoxy)ethoxy]ethanol | CAS#:62573-16-4 | Chemsrc [chemsrc.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2-(2-(2-Iodoethoxy)ethoxy)ethanol | 62573-16-4 [m.chemicalbook.com]
